![molecular formula C20H30N4O6 B1246694 (2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)
(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid is a natural product found in Colletotrichum with data available.
Applications De Recherche Scientifique
Bioisosteric Analysis
- Bioisosteric Properties : The study by Lolli et al. (2006) explored aminoalkyl substituents similar to the compound , focusing on their properties as bioisosteres for the carboxyl group at GABA receptors. They demonstrated that these compounds could act as weak or partial agonists at GABA(A) receptors, highlighting the potential of such structures in modifying receptor interactions (Lolli et al., 2006).
Antifungal Applications
- Antifungal Peptides : Flores-Holguín et al. (2019) conducted a study on new antifungal tripeptides, which include derivatives similar to the compound . They used density functional theory to predict the reactivity descriptors and bioactivity scores of these peptides, offering insights into their potential as antifungal agents (Flores-Holguín et al., 2019).
Fungicidal Activity
- Fungicidal Amino Acid Derivatives : Tian et al. (2021) synthesized novel amino acid derivatives with structures related to the compound . They assessed their fungicidal activities, finding that some compounds showed remarkable activity against Phytophthora capsici. This suggests potential applications in developing new fungicides (Tian et al., 2021).
Pharmaceutical Intermediates
- Synthesis of Fluoro-Beta-Amino Acid Derivatives : Yoshinari et al. (2011) discussed the preparation of fluoro-β-amino acid residues, including derivatives similar to the compound . These derivatives were used in the synthesis of cyclic β-peptides, highlighting their importance as intermediates in pharmaceutical synthesis (Yoshinari et al., 2011).
Enzyme Inhibitor Intermediates
- Synthesis of Beta-Amino Alpha-Hydroxy Acids : Suzuki et al. (2005) described a method for synthesizing (2S,3S)-3-amino-2-hydroxy-4-phenyl butyric acid derivatives, which are structurally related to the compound . These derivatives are useful intermediates for enzyme inhibitors, demonstrating another potential pharmaceutical application (Suzuki et al., 2005).
Microbial Production and Organic Synthesis
- Biotechnological Production of Carboxylic Acids : Aurich et al. (2012) explored the microbiological production of carboxylic acids, including oxo- and hydroxy-carboxylic acids similar to the compound . These acids are used as building blocks in organic synthesis, demonstrating the potential of biotechnological methods in producing complex organic compounds (Aurich et al., 2012).
Propriétés
Formule moléculaire |
C20H30N4O6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C20H30N4O6/c21-8-1-2-10-24(11-3-9-22)19(27)15(12-13-4-6-14(25)7-5-13)23-18(26)16-17(30-16)20(28)29/h4-7,15-17,25H,1-3,8-12,21-22H2,(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1 |
Clé InChI |
GRBXFTOUISIXRP-ULQDDVLXSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N(CCCCN)CCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)N(CCCCN)CCCN)NC(=O)C2C(O2)C(=O)O)O |
Synonymes |
3-(N-(1-(N-(4-aminobutyl)-N-(3-aminopropyl)carbamoyl)-2-(4-hydroxyphenyl)ethyl)carbamoyl)oxirane-2-carboxylic acid WF 14861 WF-14861 WF14861 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



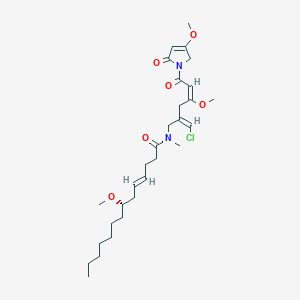
![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
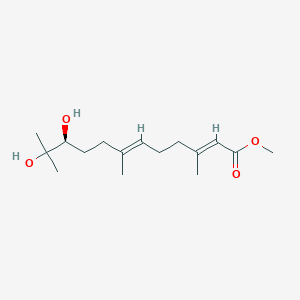
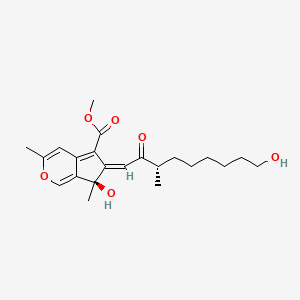
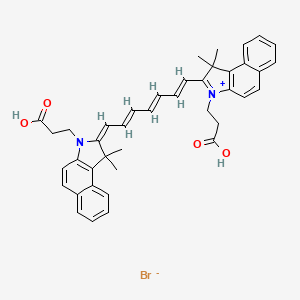
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)



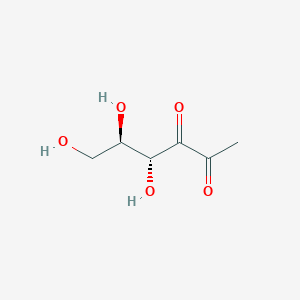
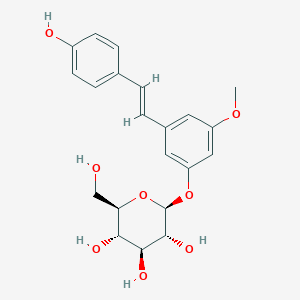
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)